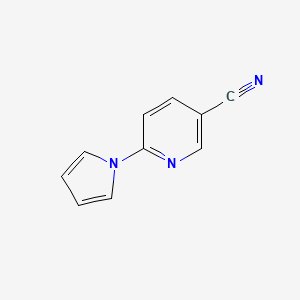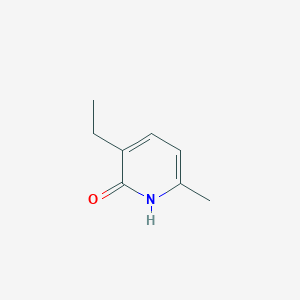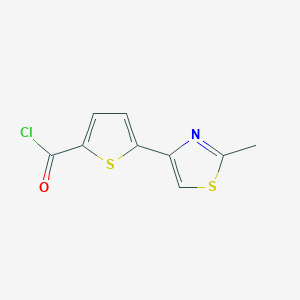
1,1-Bis(trimethylsilyloxy)-1,3-butadiene
Vue d'ensemble
Description
“1,1-Bis(trimethylsilyloxy)-1,3-butadiene” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
There is a study that discusses the synthesis of azoxabicyclo[3.3.1]nonanones based on diastereoselective reactions of 1,1-bis(trimethylsilyloxy)ketene acetals with isoquinolines and quinolines . Another study discusses the synthesis and functionalization of a 1,2-Bis(trimethylsilyl)-1,2 .
Applications De Recherche Scientifique
Synthesis of Functionalized Compounds
1,1-Bis(trimethylsilyloxy)-1,3-butadiene has been utilized in the synthesis of various functionalized compounds. For instance, its reaction with alpha,beta-unsaturated and functionalized acid chlorides affords a variety of 3,5-diketoesters, which are otherwise challenging to obtain using other methods (Rahn et al., 2008). Additionally, its reaction with sulfonyl chlorides allows for the direct synthesis of 2,4-diketosulfones.
Creation of Complex Molecular Structures
The compound is instrumental in creating complex molecular structures. For instance, its reaction with 2-alkoxy- and 2-nitrobenzoyl chlorides leads to the formation of 3,5-diketoesters, which can be transformed into functionalized chromones and 4-hydroxyquinolines (Rahn et al., 2009). These reactions showcase the versatility of 1,1-bis(trimethylsilyloxy)-1,3-butadiene in synthesizing diverse molecular frameworks.
Regioselective Synthesis
The compound has been used in regioselective syntheses, such as the creation of 3-(methylthio)phenols via formal [3+3]-cyclocondensations with 3-oxo-bis(methylthio)ketenacetals (Lubbe et al., 2013). This highlights its utility in producing regioisomerically distinct products.
Cyclization Reactions
1,1-Bis(trimethylsilyloxy)-1,3-butadiene is effective in cyclization reactions. For example, its use with halo-substituted enones results in the production of various halomethylphenols (Lubbe et al., 2008). These reactions emphasize the compound's role in facilitating cyclization processes to yield structurally complex phenols.
Domino Reactions
The compound is also used in domino reactions. It reacts with tetraalkoxymethanes to form 3-hydroxy-5-alkoxyhomophthalates, demonstrating a convenient approach to such products (Lubbe & Langer, 2010). This exemplifies its role in domino processes that efficiently produce complex molecules.
Synthesis of Organofluorine Compounds
The compound aids in the synthesis of organofluorine compounds. Its reaction with various electrophiles allows for the synthesis of open-chain and cyclic organofluorine compounds (Adeel et al., 2008). This highlights its importance in creating compounds with significant applications in pharmaceuticals and materials science.
Safety And Hazards
The safety data sheet for “1,1-Bis(trimethylsilyloxy)-1,3-butadiene” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a Category 3 flammable liquid. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/clothing/eye protection/face protection .
Orientations Futures
Propriétés
IUPAC Name |
trimethyl(1-trimethylsilyloxybuta-1,3-dienoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2Si2/c1-8-9-10(11-13(2,3)4)12-14(5,6)7/h8-9H,1H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDZQGWHCOOABR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=CC=C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369947 | |
| Record name | 2,2,6,6-Tetramethyl-4-(prop-2-en-1-ylidene)-3,5-dioxa-2,6-disilaheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(trimethylsilyloxy)-1,3-butadiene | |
CAS RN |
87121-06-0 | |
| Record name | 2,2,6,6-Tetramethyl-4-(prop-2-en-1-ylidene)-3,5-dioxa-2,6-disilaheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




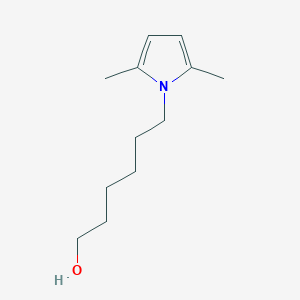
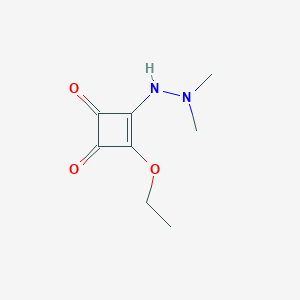
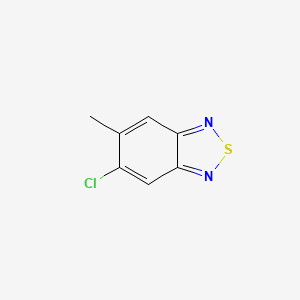
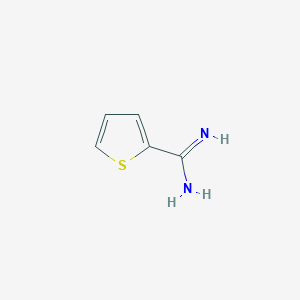




![6-methyl-7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1620708.png)
![N-[1-(4-benzylpiperazin-1-yl)propan-2-yl]pyridin-2-amine](/img/structure/B1620710.png)
